N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S2/c1-20(23,18-13-15-7-5-6-10-17(15)25-18)14-21-19(22)11-12-24-16-8-3-2-4-9-16/h2-10,13,23H,11-12,14H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBFUUICMJICAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCSC1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide typically involves multiple steps, starting with the formation of the benzo[b]thiophene core. One efficient method for synthesizing 2-substituted benzo[b]thiophenes is via gold(I)-NHC-catalyzed cyclization of 2-alkynyl thioanisoles . This method is applicable to a wide range of substrates with diverse electronic and steric properties.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the hydroxy group to a methylene group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticonvulsant Activity
One of the primary applications of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide is its potential as an anticonvulsant agent. Similar compounds, such as S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (compound KM-568), have demonstrated significant anticonvulsant properties in preclinical studies. These studies indicate that such compounds can effectively reduce seizure activity in various animal models, including:
- Frings audiogenic seizure-susceptible mice
- Maximal electroshock test models
- 6-Hz psychomotor seizure models
For instance, KM-568 showed an effective dose (ED50) ranging from 13.21 mg/kg to 114.4 mg/kg across different models, suggesting a promising profile for further development as a treatment for epilepsy .
Antiviral Activity
Research has also indicated that related benzo[b]thiophene derivatives exhibit antiviral properties. Studies have shown that certain derivatives possess anti-influenza activity, which opens avenues for exploring the antiviral potential of this compound against various viral pathogens .
Case Study: Anticonvulsant Efficacy
In one notable study, researchers synthesized several cinnamamide derivatives, including those with similar structures to this compound. These derivatives were evaluated for their anticonvulsant activity using established animal models. The results indicated a correlation between structural modifications and efficacy, highlighting the importance of the benzo[b]thiophene unit in enhancing biological activity .
Case Study: Synthesis and Biological Evaluation
Another study focused on the synthesis of benzothiophene derivatives linked to arylpiperazine moieties, which are known for their interactions with serotonin receptors. The synthesized compounds were subjected to docking studies to predict their binding affinities, indicating potential therapeutic implications for mood disorders and neurological conditions .
Future Directions and Conclusion
The applications of this compound extend into various fields, including neurology and virology. Future research should focus on:
- In-depth pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
- Clinical trials to evaluate safety and efficacy in humans.
- Exploration of structure-activity relationships (SAR) to optimize therapeutic profiles.
Mechanism of Action
The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The hydroxypropyl and phenylthio groups can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound shares structural homology with benzothiophene-based anticancer agents, particularly acrylonitrile derivatives (e.g., compounds 31 , 32 , and 33 from Molecules (2015)) . Key differences include:
- Functional groups : The target molecule features a propanamide side chain with a phenylthio group, whereas analogs like compound 31 incorporate an acrylonitrile group and methoxy-substituted phenyl rings.
- Hydrophilicity : The hydroxypropyl and amide groups may enhance solubility compared to the methoxy-rich acrylonitrile derivatives.
Pharmacological Activity
While direct data for the target compound are unavailable, benzothiophene acrylonitrile analogs exhibit potent anticancer activity:
The phenylthio substituent could influence redox properties or metabolic stability, though this requires experimental validation.
Resistance Profiles
Benzothiophene acrylonitrile analogs (e.g., 31 and 32 ) reportedly overcome P-glycoprotein (P-gp)-mediated resistance , a common hurdle in chemotherapy . This suggests that benzothiophene derivatives, including the target compound, may retain efficacy in multidrug-resistant cancers. However, the amide and hydroxypropyl groups in the target molecule might alter efflux pump interactions compared to acrylonitrile-based structures.
Discussion
The absence of explicit data for N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide limits direct pharmacological comparisons.
- Tubulin binding : Methoxy groups in analogs enhance tubulin polymerization inhibition; the target compound’s phenylthio group may offer similar steric or electronic effects.
- Solubility and bioavailability : The hydroxypropyl and amide groups could improve aqueous solubility over methoxy-rich analogs, possibly enhancing pharmacokinetics.
- Resistance mitigation : The benzothiophene core’s resistance to P-gp efflux, as observed in analogs, may extend to the target compound .
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities. This compound contains a benzo[b]thiophene moiety, which has been recognized for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₆N₂O₂S
- Molecular Weight : 316.4 g/mol
The compound features a benzo[b]thiophene core, a hydroxypropyl group, and a phenylthio moiety, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The benzo[b]thiophene structure is known to exhibit:
- Antimicrobial Activity : Compounds containing benzo[b]thiophene have shown significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Properties : Research indicates that derivatives of benzo[b]thiophene can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various benzo[b]thiophene derivatives, including this compound. The results demonstrated notable inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .
- Anticancer Research : In vitro studies have shown that compounds with similar structures to this compound exhibit cytotoxicity against various cancer cell lines. These studies highlight the potential for developing novel anticancer therapies based on this chemical scaffold .
- Neuropharmacological Studies : Preliminary investigations into the anticonvulsant properties of related compounds indicate that modifications in the thiophene structure can enhance neuroprotective effects, paving the way for future research into epilepsy treatments .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide, and what challenges arise during its synthesis?
- Methodological Answer : The synthesis typically begins with constructing the benzo[b]thiophene core via gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles, followed by functionalization steps to introduce the hydroxypropyl and phenylthio groups . Challenges include regioselectivity during cyclization and purification of intermediates due to structural complexity. Optimizing reaction conditions (e.g., solvent polarity, temperature) and employing chromatography (HPLC or flash) are critical for isolating high-purity products .
Q. How do structural features like the benzo[b]thiophene ring and phenylthio group influence the compound’s physicochemical properties?
- Methodological Answer : The planar benzo[b]thiophene ring enhances π-π stacking interactions, impacting solubility and crystallinity, while the phenylthio group introduces hydrophobicity and potential for thiol-mediated redox reactions. Computational studies (e.g., DFT calculations) can predict logP values and solubility profiles, validated experimentally via shake-flask assays . Crystallographic data (e.g., dihedral angles of 88.81°–88.92° between tetrazole and benzothiophene in analogs) further clarify steric constraints .
Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) confirms structural integrity, while High-Resolution Mass Spectrometry (HR-MS) verifies molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) or UPLC-MS. X-ray crystallography resolves stereochemical ambiguities, as demonstrated in related benzothiophene derivatives .
Advanced Research Questions
Q. How can contradictory bioactivity data across in vitro models be systematically resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). To address this:
- Perform dose-response curves (IC50/EC50) across multiple cell lines (e.g., HEK293, HeLa) .
- Validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) .
- Control for metabolic stability using liver microsome assays to rule out pharmacokinetic confounding .
Q. What computational strategies predict the compound’s interaction with biological targets, and what are their limitations?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models binding poses to targets like kinases or GPCRs. Limitations include force field inaccuracies and solvent effects. Complement with Molecular Dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability over time. Validate predictions with Surface Plasmon Resonance (SPR) or ITC for binding affinity (KD) .
Q. How does stereochemistry influence pharmacological activity, and how can enantioselective synthesis be optimized?
- Methodological Answer : Enantiomers may exhibit divergent target binding (e.g., eudismic ratios >10). Chiral HPLC or SFC separates enantiomers, while asymmetric synthesis employs chiral catalysts (e.g., BINAP-ruthenium complexes). Crystallographic data (e.g., dihedral angles of 60.94° in tetrazole analogs) guide rational design to stabilize preferred conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
